molecular formula C11H11ClO2 B7942877 Ethyl p-chlorocinnamate

Ethyl p-chlorocinnamate

Cat. No.: B7942877
M. Wt: 210.65 g/mol
InChI Key: MHZFMMSRIDAQIB-UHFFFAOYSA-N
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Description

Ethyl p-chlorocinnamate is an organic compound characterized by the presence of an ethyl ester group attached to a p-chlorocinnamic acid moiety. It is commonly used in the synthesis of various organic compounds and has applications in the fields of chemistry, biology, and industry. The compound is known for its potential biological activities and is of interest in medicinal chemistry and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl p-chlorocinnamate can be synthesized through several methods. One common method involves the Knoevenagel condensation reaction between p-chlorobenzaldehyde and ethyl acetoacetate in the presence of a base such as piperidine. The reaction typically occurs under reflux conditions and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalysts to enhance the reaction efficiency. For example, the use of non-toxic glycine as a catalyst in the reaction between p-chlorobenzaldehyde and diethyl malonate has been reported. This method involves hydrolysis, acidification, and Knoevenagel condensation in a one-pot process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl p-chlorocinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl p-chlorocinnamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl p-chlorocinnamate involves its interaction with specific molecular targets. For instance, it has been shown to interact with ergosterol in the fungal cell membrane, disrupting membrane integrity and leading to cell death. In bacteria, it may inhibit key enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Ethyl p-chlorocinnamate can be compared with other cinnamate derivatives such as:

This compound is unique due to its specific combination of the ethyl ester group and the p-chloro substituent, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZFMMSRIDAQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6048-06-2
Record name 2-Propenoic acid, 3-(4-chlorophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6048-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

A solution of 4-chlorobenzaldehyde (28 g) and (carboethoxymethylene)triphenylphosphorane (73 g) in toluene (500 mL) was refluxed for 2 hours. The reaction was cooled to room temperature and concentrated under vacuum to a total volume of 150 mL. Then pure hexane (500 mL) was added and the mixture was left for 18 hours at room temperature. The solid (triphexylphosphine oxide) was filtered, rinsed with hexane and the filtrate evaporated to give crude product which was distilled at 0.5 mm Hg, and the fraction boiling at 130° C. was collected to give ethyl 4-chlorocinnamate, which was reduced as follows: the cinnamate (21 g) was hydrogenated in EtoAc (300 mL) in the presence of 5% Pd on C (2 g) for 3 hours at atmospheric pressure. After completion, the reaction mixture was filtered through a celite pad, rinsed with EtOAc and the filtrate evaporated to dryness to give the title product as an oil.
Quantity
28 g
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73 g
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500 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The procedures of Example 27 were exactly followed except that p-chlorostyrene and ethanol were used respectively instead of styrene and methanol and the amount of palladium chloride was changed to 0.1 millimole. Ethyl 4-chlorocinnamate was obtained with a yield of 60.2%.
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palladium chloride
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Synthesis routes and methods III

Procedure details

4-Chlorocinnamic acid (300 g) was suspended in benzene (1200 ml), and ethanol (340 g) and conc. sulfuric acid (14 ml) were added thereto, followed by reflux of the resulting mixture for 15 hours. After the reaction mixture had been washed successively with a diluted aqueous NaCl solution (500 ml), a saturated aqueous sodium hydrogencarbonate solution (500 ml) and a dilute aqueous NaCl solution (500 ml), the organic layer was dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure. The residue was evaporated under reduced pressure to obtain the title compound (334 g, 97%) as a colorless liquid.
Quantity
300 g
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reactant
Reaction Step One
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340 g
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reactant
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14 mL
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reactant
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1200 mL
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solvent
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Yield
97%

Synthesis routes and methods IV

Procedure details

The procedure described in Example 26 is repeated, but using 4.79 g (25 mmols) of 4-bromochlorobenzene and 2.99 ml (27.5 mmols) of ethyl acrylate. After a reaction time of 8 hours at 130° C., 3.79 g (18.0 mmols) of ethyl 4-chlorocinnamate are obtained, corresponding to a yield of 72% of theory (conversion figure 7200; Pd content 0.01 mol %).
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4.79 g
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2.99 mL
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Synthesis routes and methods V

Procedure details

4-Chlorobenzaldehyde (4.20 g, 30 mmol) and mono-ethyl malonate (4.60 ml, 39 mmol) were reacted as described under General Procedure A to furnish the title compound (5.68 g, 89%) as a colorless oil. 1H NMR (300 MHz, CDCl3) δ 7.63 (d, J=16.0 Hz, 1H), 7.46-7.42 (m, 2H), 7.38-7.32 (m, 2H), 6.41 (d, J=16.0 Hz, 1H), 4.26 (q, J=7.2 Hz, 2H), 1.33 (t, J=7.2 Hz, 3H).
Quantity
4.2 g
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reactant
Reaction Step One
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4.6 mL
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reactant
Reaction Step One
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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